molecular formula C6H12ClNO B1435501 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride CAS No. 1803598-78-8

3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride

Cat. No. B1435501
M. Wt: 149.62 g/mol
InChI Key: KSIVBRSOHYOUPY-UHFFFAOYSA-N
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Description

“3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride” is an organic compound . Its IUPAC name is (3-oxabicyclo[3.1.0]hexan-6-yl)methanamine hydrochloride . The compound appears as a powder .


Molecular Structure Analysis

The molecular formula of “3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride” is C6H12ClNO . Its molecular weight is 149.62 . The InChI code is 1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 149.62 . The storage temperature is 4 °C .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Solvolysis Involving Epoxy Oxygen : Research by F. David (1979) found that the solvolysis of syn- and anti-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonates involves the participation of epoxy oxygen, resulting in rearranged products. This process is prohibited in the anti-analogue, leading mainly to the slower formation of unrearranged products (David, 1979).

  • Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles : Filatov et al. (2017) demonstrated the synthesis of these oxindoles through one-pot three-component reactions using substituted isatins, α-amino acids, and cyclopropenes. The anticancer activity of some compounds against human leukemia K562 cell line was also evaluated (Filatov et al., 2017).

  • Gold(I)-Catalyzed Three-Component Additions : Tian and Shi (2007) reported that using gold(I) as a catalyst, three-component addition reactions involving 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols can produce 3-oxabicyclo[3.1.0]hexanes. This method offers high yields and moderate diastereoselectivities under mild conditions (Tian & Shi, 2007).

  • Microwave Spectrum and Molecular Conformation : Malloy (1974) studied the microwave spectrum of 3-oxabicyclo(3.1.0.)hexane, concluding that it has a single stable boat conformation. The study provides insights into the molecular structure and dipole moment of this compound (Malloy, 1974).

Biological and Medicinal Research

  • Neuronal Nicotinic Acetylcholine Receptor Antagonist for Depression : Nirogi et al. (2020) discovered a novel compound, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, which is a potent antagonist for the treatment of depression. It showed significant antidepressant activity and is devoid of cardiovascular and gastrointestinal side effects (Nirogi et al., 2020).

Conformational Studies

  • Molecular Structures and Conformations : Kang et al. (2000) reexamined the molecular structures, conformations, and vibrational spectra of 3-oxabicyclo[3.1.0]hexane and its analogues, providing insights into the structural parameters and ring-puckering potential profiles (Kang et al., 2000).

  • Synthesis of Locked Pyrimidine Nucleosides : Ludek and Marquez (2012) synthesized a new class of locked nucleosides built on a 2-oxabicyclo[3.1.0]hexane template. The anti-HIV activity of these compounds was tested, revealing moderate activity in certain cell lines (Ludek & Marquez, 2012).

Safety And Hazards

The compound has the following hazard statements: H315-H319-H335 . The precautionary statements are: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVBRSOHYOUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CN)CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 2
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
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3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
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3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 5
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3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride
Reactant of Route 6
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride

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